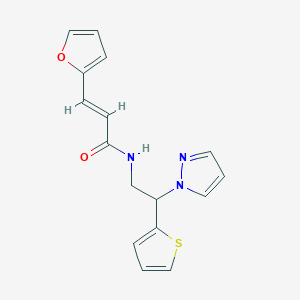
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound featuring a unique combination of pyrazole, thiophene, and furan moieties. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Structure and Properties
The molecular formula for this compound is C16H15N3OS2, with a molecular weight of 329.4 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding, π-π stacking, and other molecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3OS2 |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 2035036-34-9 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .
-
Case Studies :
- A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 211 to 379 µg/ml against lung carcinoma cell lines (A549), indicating moderate to high cytotoxicity .
- Another investigation reported that compounds with pyrazole moieties showed promising results against colon cancer cell lines, emphasizing their potential as lead compounds for further development .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings : Compounds similar to this compound have been shown to reduce inflammation in animal models by modulating immune responses .
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, the compound may exhibit:
- Antimicrobial Activity : Pyrazole and thiophene derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections .
- Antioxidant Properties : The presence of furan and thiophene rings can enhance the antioxidant capacity of the compound, contributing to its overall therapeutic profile.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-1-10-21-13)17-12-14(15-5-2-11-22-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCDJKUMYSSPJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














